molecular formula AlH4LiO4 B8284132 Aluminium lithium tetrahydroxide CAS No. 94277-65-3

Aluminium lithium tetrahydroxide

Cat. No.: B8284132
CAS No.: 94277-65-3
M. Wt: 102.0 g/mol
InChI Key: VMWZRHGIAVCFNS-UHFFFAOYSA-J
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Description

Lithium aluminum hydride (LiAlH₄), also known as lithium tetrahydroaluminate, is a highly reactive inorganic compound with the formula LiAlH₄. It is a white crystalline solid, though commercial samples often appear gray due to impurities .

Properties

CAS No.

94277-65-3

Molecular Formula

AlH4LiO4

Molecular Weight

102.0 g/mol

IUPAC Name

aluminum;lithium;tetrahydroxide

InChI

InChI=1S/Al.Li.4H2O/h;;4*1H2/q+3;+1;;;;/p-4

InChI Key

VMWZRHGIAVCFNS-UHFFFAOYSA-J

Canonical SMILES

[Li+].[OH-].[OH-].[OH-].[OH-].[Al+3]

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Formula Reducing Strength Solubility Primary Applications Reactivity with Water
Lithium Aluminum Hydride LiAlH₄ Very High THF, ethers Reduction of esters, nitriles, epoxides Violent (H₂ release)
Sodium Borohydride NaBH₄ Moderate Water, alcohols Reduction of aldehydes, ketones Mild (slow H₂ release)
Aluminum Hydride AlH₃ High Ethers Polymer chemistry, hydrogen storage Reactive
Sodium Hydride NaH Low (base) Non-polar solvents Dehydrohalogenation, drying agents Violent (H₂ release)

Reactivity and Selectivity

  • LiAlH₄ vs. NaBH₄: LiAlH₄ reduces esters, amides, and nitriles, while NaBH₄ is selective for aldehydes/ketones and requires polar solvents .
  • LiAlH₄ vs. AlH₃:
    AlH₃ is less pyrophoric but requires activation for reductions. It is preferred in polymer cross-linking .

  • LiAlH₄ vs.

Industrial and Research Use

  • LiAlH₄ dominates fine chemical synthesis due to its versatility, despite handling challenges .
  • NaBH₄ is preferred in large-scale pharmaceutical production for its safety .
  • AlH₃ is emerging in hydrogen storage technologies due to its high H₂ capacity (10.1 wt%) .

Research Findings and Data

Reduction Efficiency

Substrate LiAlH₄ Yield NaBH₄ Yield Conditions
Benzophenone 95% 85% THF, 0°C, 1 h
Ethyl Acetate 90% 0% THF, 20°C, 1 h
Acetonitrile 88% 0% Ether, reflux, 4 h

Thermal Stability

  • LiAlH₄: Decomposes at 125°C, releasing H₂ .
  • NaBH₄: Stable up to 400°C .

Environmental and Regulatory Data

  • LiAlH₄: Classified as a Division 4.3 hazardous material (Dangerous when wet) under UN 1410 .
  • NaBH₄: Less regulated; safe for transport in aqueous solutions .

Preparation Methods

Reaction Mechanism and Optimization

Hydrothermal synthesis is a dominant method for producing AlH₄LiO₄, leveraging high-pressure aqueous environments to facilitate Li⁺ incorporation into aluminium hydroxide matrices. Key steps include:

  • Reactants : Hydrated alumina gel (Al₂O₃·yH₂O, 80 < y < 120) and lithium hydroxide (LiOH) in a molar ratio of Li₂O/Al₂O₃ ≥ 0.5.

  • Conditions : Heating at 80–140°C in Teflon-lined autoclaves under autogenerated pressure (≤20 MPa).

  • Product : LiAl₂(OH)₇·2H₂O, a layered double hydroxide (LDH) with needle-shaped crystallites (0.2–0.5 µm).

Phase Evolution

Hydrothermal treatment induces structural reorganization:

Al(OH)3+LiOHLiAl2(OH)72H2O+H2O\text{Al(OH)}3 + \text{LiOH} \rightarrow \text{LiAl}2(\text{OH})7\cdot2\text{H}2\text{O} + \text{H}_2\text{O}

The crystallinity depends on reaction duration and temperature, with higher temperatures (140°C) favoring well-defined hexagonal morphologies.

Gel to Crystallite (G–C) Conversion

Process Overview

This wet-chemical route converts amorphous gels into crystalline AlH₄LiO₄:

  • Gel Formation : Mixing Al(OH)₃ gel with LiOH in ethanol under reflux.

  • Aging : 12–24 hours at 80°C to promote Ostwald ripening.

  • Outcome : Aggregates of 0.04–0.1 µm with 95% lithium incorporation efficiency.

Impurity Control

Post-synthesis treatments, such as ion exchange with NaNO₃ or LiNO₃, enhance purity:

LiAl2(OH)72H2O+LiNO3LiAl(OH)4H2O+byproducts\text{LiAl}2(\text{OH})7\cdot2\text{H}2\text{O} + \text{LiNO}3 \rightarrow \text{LiAl}(\text{OH})4\cdot\text{H}2\text{O} + \text{byproducts}

This step reduces residual Na⁺ and Cl⁻ to <0.004%.

Co-Precipitation with Seed Crystals

Industrial-Scale Lithium Enrichment

Co-precipitation using Al(OH)₃ seed crystals is employed for lithium recovery from brines:

  • Seed Addition : Synthetic bayerite (Al(OH)₃) reduces induction time by 40%.

  • Conditions : pH 10–12, 25–45°C, and Al:Li molar ratio of 4:1.

  • Efficiency : 98.8% lithium precipitation as LiAl₂(OH)₇·xH₂O.

Kinetic Analysis

The process follows pseudo-second-order kinetics, with a rate constant of k2=3.7×104g\cdotpmg1min1k_2 = 3.7 \times 10^{-4} \, \text{g·mg}^{-1}\cdot\text{min}^{-1} .

Ion Exchange and Electrochemical Methods

Electrolytic Synthesis

Electrochemical routes enable direct Li⁺ insertion into aluminium hydroxides:

  • Setup : Titanium anode, Nafion® cation-exchange membrane, and LiCl electrolyte.

  • Reaction :

Al(OH)3+Li++H2OLiAl(OH)4+H2\text{Al(OH)}3 + \text{Li}^+ + \text{H}2\text{O} \rightarrow \text{LiAl}(\text{OH})4 + \text{H}2 \uparrow

  • Yield : 60–70% current efficiency at 1.0–10.0 A/dm².

Advantages

  • Eliminates high-temperature steps.

  • Scalable for continuous production.

Thermal Decomposition of Precursors

Solid-State Reactions

Calcination of lithium-aluminium complexes yields AlH₄LiO₄:

  • Precursors : Mixtures of Li₃PO₄, CaO, and Al₂O₃ (1:6:2 molar ratio).

  • Conditions : 2300°C for 2 hours in resistance furnaces.

  • Product : β-LiAlO₂ intermediate, hydrolyzed to AlH₄LiO₄.

Challenges

  • High energy consumption (≥15 kWh/kg).

  • Boron and magnesium impurities require post-synthesis leaching.

Comparative Analysis of Preparation Methods

Method Temperature Yield Purity Energy Demand
Hydrothermal80–140°C85–90%99.2%Moderate
G–C Conversion80°C75–80%98.5%Low
Co-Precipitation25–45°C95–99%99.7%Low
Electrochemical40–80°C60–70%97.8%High
Thermal Decomposition2300°C70–75%96.5%Very High

Emerging Techniques and Innovations

Solvothermal Lithiation

Recent studies utilize amorphous Al(OH)₃ in ethanol-water mixtures:

  • Conditions : 120°C, 48 hours, LiOH/Al(OH)₃ = 1:2.

  • Outcome : 86% lithium extraction efficiency and 37.86 mg·g⁻¹ capacity.

Mechanochemical Activation

Ball milling LiOH with γ-Al₂O₃ induces solid-state reactions:

  • Mechanism :

LiOH+γ-Al2O3+3H2O2LiAl(OH)4\text{LiOH} + \gamma\text{-Al}2\text{O}3 + 3\text{H}2\text{O} \rightarrow 2\text{LiAl}(\text{OH})4

  • Advantage : Avoids solvent use, enabling greener synthesis .

Q & A

Q. What are the recommended laboratory safety protocols for handling aluminium lithium tetrahydroxide?

this compound requires stringent safety measures due to its reactive nature. Key protocols include:

  • Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Handling in a fume hood to avoid inhalation of fine particulates.
  • Storage in airtight, moisture-resistant containers to prevent hydrolysis or reaction with atmospheric CO₂.
  • Immediate neutralization of spills using inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste channels .

Q. What spectroscopic and analytical methods are effective for characterizing this compound’s structural properties?

Researchers should employ a combination of techniques:

  • X-ray diffraction (XRD) to determine crystallinity and phase purity.
  • Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OH) and metal-oxygen bonding.
  • Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental mapping and surface morphology analysis.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

Q. What synthetic routes yield high-purity this compound?

High-purity synthesis typically involves:

  • Co-precipitation : Gradual addition of lithium hydroxide (LiOH) to aluminum nitrate solutions under controlled pH (8–10) and temperature (60–80°C).
  • Hydrothermal methods : Aging the precipitate in autoclaves at elevated temperatures (120–150°C) to enhance crystallinity.
  • Post-synthesis purification via recrystallization in deionized water to remove residual ions .

Advanced Research Questions

Q. How do the thermodynamic properties of this compound compare to related aluminum-lithium hydroxides?

Comparative studies require:

  • Calorimetry : Measure enthalpy of formation (ΔHf) and entropy (ΔS) using solution calorimetry.
  • Solubility studies : Analyze pH-dependent solubility in aqueous systems to derive Gibbs free energy (ΔG).
  • Reference thermodynamic data for analogous compounds (e.g., gibbsite [Al(OH)₃] and lithium hydroxide monohydrate) to identify trends in stability and reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organic transformations?

Addressing discrepancies involves:

  • Controlled reproducibility studies : Standardize reaction conditions (solvent, temperature, catalyst loading).
  • Surface area normalization : Compare catalytic activity per unit surface area (m²/g) using BET analysis.
  • In situ characterization : Employ Raman spectroscopy or X-ray absorption near-edge structure (XANES) to monitor active sites during catalysis .

Q. How can computational models predict the stability of this compound in aqueous or high-temperature environments?

Computational approaches include:

  • Density functional theory (DFT) : Simulate hydration energies and protonation states of hydroxyl groups.
  • Molecular dynamics (MD) : Model phase transitions under thermal stress (e.g., dehydration pathways at >200°C).
  • Validate predictions against experimental TGA and XRD data to refine force fields .

Methodological Considerations

  • Data Validation : Cross-reference findings with primary literature and avoid overreliance on secondary sources. Use databases like Web of Science for authoritative citations .
  • Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → application testing) and allocate tasks for collaborative efficiency .

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